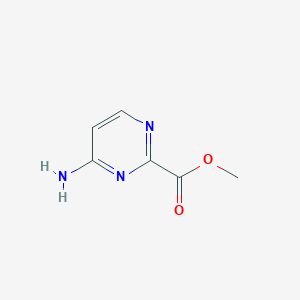

Methyl 4-aminopyrimidine-2-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-aminopyrimidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c1-11-6(10)5-8-3-2-4(7)9-5/h2-3H,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYQRUDYLXHRTQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=CC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70516749 | |

| Record name | Methyl 4-aminopyrimidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70516749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71470-40-1 | |

| Record name | Methyl 4-aminopyrimidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70516749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Mechanisms of Methyl 4 Aminopyrimidine 2 Carboxylate

Nucleophilic Reactivity of the Amino Functionality

The exocyclic amino group at the 4-position of the pyrimidine (B1678525) ring is a potent nucleophile, capable of reacting with a wide range of electrophiles. organicintermediate.com This reactivity is fundamental to its role as a synthetic intermediate. The nitrogen atom of the amino group can attack electron-deficient centers, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds.

Common transformations involving the amino group include acylation, alkylation, and sulfonylation. For instance, in reactions with halogenated hydrocarbons, the amino nitrogen can attack the electrophilic carbon atom, displacing the halide and forming a new C-N bond in a nucleophilic substitution reaction. organicintermediate.com The reaction pathway, particularly when competing with condensation, can be highly dependent on the reaction conditions. Studies on analogous aminopyrimidine systems have shown that S_N2 alkylation is often favored in the presence of a base, which serves to neutralize the acid byproduct generated during the reaction. nih.gov

Table 1: Representative Nucleophilic Reactions of the Amino Group

| Electrophile | Reagent Type | Reaction Type | Product Class |

| Acetyl Chloride | Acyl Halide | Acylation | N-acetylated pyrimidine |

| Benzyl Bromide | Alkyl Halide | Alkylation | N-benzylated pyrimidine |

| Tosyl Chloride | Sulfonyl Halide | Sulfonylation | N-sulfonylated pyrimidine |

| Phenacyl Bromide | α-Halo Ketone | Alkylation | N-alkylated pyrimidine |

This table is illustrative of the types of reactions the amino group can undergo based on established principles of nucleophilic substitution.

Ester Group Reactivity and Hydrolytic Pathways

The methyl ester functionality at the C2 position is susceptible to nucleophilic attack at the carbonyl carbon. The most common reaction of this group is hydrolysis, which can be carried out under either acidic or alkaline conditions to yield the corresponding 4-aminopyrimidine-2-carboxylic acid. organicintermediate.com

Under alkaline conditions, the hydrolysis proceeds via a saponification mechanism. A hydroxide (B78521) ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate which then collapses to expel a methoxide (B1231860) ion. Subsequent acidification of the resulting carboxylate salt provides the free carboxylic acid. This pathway is generally irreversible and leads to a more thorough hydrolysis. organicintermediate.comnih.gov In acidic conditions, the carbonyl oxygen is first protonated, which activates the carbonyl group toward attack by a weak nucleophile like water. organicintermediate.com The resulting carboxylic acid is a key intermediate for further transformations, such as amide bond formation or decarboxylation.

Table 2: Conditions for Ester Hydrolysis

| Condition | Catalyst | Mechanism | Final Product (after workup) |

| Alkaline | Sodium Hydroxide (NaOH) | Saponification | 4-aminopyrimidine-2-carboxylic acid |

| Acidic | Hydrochloric Acid (HCl) | Acid-catalyzed hydrolysis | 4-aminopyrimidine-2-carboxylic acid |

Condensation Reactions and Iminopyrimidine Formation

The nucleophilic amino group can undergo condensation reactions with carbonyl compounds such as aldehydes and ketones to form imines, also known as Schiff bases. This transformation involves the initial nucleophilic attack of the amino group on the carbonyl carbon to form a carbinolamine intermediate. Subsequent dehydration of this intermediate yields the C=N double bond of the iminopyrimidine.

Research on related aminopyrimidine structures demonstrates that these condensation reactions can be controlled by the reaction conditions. nih.gov For example, in the absence of a base and often under thermal conditions, condensation is favored over competing reactions like alkylation. nih.gov Unexpected condensation products have also been observed in reactions between 2-aminopyridine (B139424) and barbituric acid derivatives in DMF, suggesting that the reaction environment can facilitate complex, Mannich-type condensations. scielo.org.mx The formation of an imine introduces a new point of reactivity and is a common strategy for elaborating the core pyrimidine structure.

Table 3: Iminopyrimidine Formation via Condensation

| Carbonyl Compound | Compound Type | Product |

| Benzaldehyde | Aromatic Aldehyde | Methyl 4-(benzylideneamino)pyrimidine-2-carboxylate |

| Acetone | Aliphatic Ketone | Methyl 4-(propan-2-ylideneamino)pyrimidine-2-carboxylate |

| Cyclohexanone | Cyclic Ketone | Methyl 4-(cyclohexylideneamino)pyrimidine-2-carboxylate |

This table illustrates potential condensation products based on established chemical principles.

Heterocyclic Ring Transformations and Cyclization Reactions

Methyl 4-aminopyrimidine-2-carboxylate can participate in more complex reactions that involve either the construction of a new ring fused to the pyrimidine core or a complete transformation of the pyrimidine ring into a different heterocyclic system.

Fused Ring Formation: A prominent example of cyclization is the synthesis of fused bicyclic heterocycles like imidazo[1,2-a]pyrimidines. Analogous to the well-established reactivity of 2-aminopyridines, the reaction proceeds via the nucleophilic attack of the endocyclic ring nitrogen on an electrophile, followed by an intramolecular cyclization involving the exocyclic amino group. rsc.org For instance, reaction with α-haloketones would involve an initial S_N2 reaction at the ring nitrogen, followed by condensation of the C4-amino group with the ketone carbonyl to form the fused imidazole (B134444) ring.

Ring Transformation: The pyrimidine ring itself can undergo rearrangement or transformation into other heterocyclic systems, often through a mechanism known as the Addition-Nucleophile-Ring-Opening-Ring Closure (ANRORC). wur.nl In this process, a nucleophile adds to an electrophilic carbon of the pyrimidine ring, leading to the cleavage of a C-N or C-C bond. The resulting open-chain intermediate can then recyclize to form a new ring system. wur.nl For example, reactions of pyrimidine derivatives with certain nucleophiles have been shown to yield other heterocycles such as s-triazines or isoxazoles. wur.nl Furthermore, pyrimidinones (B12756618) have been used as synthons that react with binucleophiles to produce functionalized pyridines, demonstrating the utility of the pyrimidine core as a precursor to other ring systems. researchgate.net

Biological and Medicinal Applications of Methyl 4 Aminopyrimidine 2 Carboxylate Derivatives

Role as Key Intermediates in Pharmaceutical Synthesis

The pyrimidine (B1678525) ring system, particularly when functionalized as in methyl 4-aminopyrimidine-2-carboxylate, is a fundamental building block in the synthesis of numerous biologically active molecules. Its derivatives are crucial precursors for a variety of drugs, owing to the reactive sites on the pyrimidine core that allow for structural modifications to achieve desired pharmacological properties. organicintermediate.com

The pyrimidine scaffold is central to the development of several antibacterial agents. Derivatives of this compound are used to construct molecules that can interfere with essential bacterial life processes.

One of the most notable applications is in the synthesis of sulfonamide antibiotics, such as Sulfamethoxazole (B1682508) . This drug functions by inhibiting the bacterial synthesis of dihydrofolic acid, a crucial step in the production of DNA and proteins necessary for bacterial survival. The synthesis of sulfamethoxazole and its derivatives often involves the use of pyrimidine-containing precursors. chemicalbook.comwho.intnih.govplos.org For instance, new sulfamethoxazole derivatives have been synthesized and have shown moderate to potent activity against bacteria like Escherichia coli, Staphylococcus aureus, and Klebsiella pneumonia.

Furthermore, the 2-aminopyrimidine (B69317) moiety, a core feature of the subject compound's derivatives, is found in various compounds with demonstrated antibacterial properties. researchgate.net Research into thieno[2,3-d]pyrimidine (B153573) derivatives, which are structurally related, has yielded compounds with significant activity against both Gram-positive and Gram-negative bacteria, including Bacillus subtilis and Pseudomonas aeruginosa. japsonline.com The design of these molecules often targets specific bacterial enzymes, such as tRNA (Guanine37-N1)-methyltransferase, which is essential for bacterial protein synthesis. japsonline.com

The structural versatility of this compound derivatives makes them valuable building blocks for antiviral agents. organicintermediate.com The pyrimidine core is a common feature in many nucleoside analogs that are effective against viral infections.

Research has shown that pyrimidine derivatives can be tailored to inhibit the replication of various viruses. For example, conjugates of aminopyrimidines with other heterocyclic structures have been evaluated for their activity against herpes simplex virus (HSV-1). nih.gov One study reported that a 2-aminopyrimidine derivative exhibited anti-herpesvirus activity, although its selectivity was limited by cytotoxicity. nih.gov Another study explored pyrimido[4,5-d]pyrimidines, which can be synthesized from pyrimidine precursors, as potential antiviral agents. mdpi.com Additionally, pyrazolo[3,4-b]pyridine derivatives incorporating an aminopyrimidine framework have been investigated for their inhibitory effects on viruses such as HSV-1. researchgate.net These studies underscore the role of the pyrimidine scaffold as a foundational element in the quest for new antiviral therapies.

In the field of antifungal drug development, pyrimidine derivatives play a critical role. The most prominent example is Flucytosine (5-fluorocytosine), a synthetic pyrimidine analog first synthesized in 1957. nih.gov Flucytosine acts as a pro-drug; it is taken up by susceptible fungi and converted into 5-fluorouracil, which then disrupts DNA and RNA synthesis, thereby exerting its antifungal effect. nih.gov

Beyond established drugs, ongoing research focuses on synthesizing novel pyrimidine-based compounds to combat fungal infections. Studies on Schiff bases derived from methyl-2-aminopyridine-4-carboxylate have shown that certain derivatives possess good antifungal activity against pathogens like Candida albicans. researchgate.net Similarly, research into 4-phenyl-6-trifluoromethyl-2-aminopyrimidines has identified compounds with potent fungicidal activity against Botrytis cinerea, a common plant pathogen. mdpi.com These findings highlight the adaptability of the aminopyrimidine scaffold in creating new antifungal agents to address the growing challenge of drug-resistant fungi. mdpi.commdpi.com

Enzyme Inhibition Studies

Derivatives of this compound have been a focal point of research into enzyme inhibition, a key strategy in modern drug design. By selectively blocking the activity of specific enzymes, these compounds can modulate physiological pathways implicated in various diseases.

Nitric oxide synthase (NOS) enzymes are responsible for producing nitric oxide (NO), a critical signaling molecule. However, the overproduction of NO by inducible NOS (iNOS) or neuronal NOS (nNOS) is linked to inflammatory conditions and neurodegenerative disorders. nih.govnih.gov Consequently, developing selective NOS inhibitors is a significant therapeutic goal. nih.gov

Aminopyrimidine and aminopyridine scaffolds, which are structurally related to derivatives of this compound, have proven to be excellent frameworks for designing potent and selective NOS inhibitors. nih.govresearchgate.net Structure-based drug design has led to the synthesis of 2-aminopyridine (B139424) and 2-aminopyrimidine derivatives that target the active site of NOS enzymes. nih.govacs.org For example, a series of 2-amino-4-methylpyridine (B118599) analogues were synthesized and identified as potent iNOS inhibitors. nih.gov Docking studies have shown that these inhibitors can form crucial interactions with key amino acid residues and the heme group within the enzyme's active site. acs.orgugr.es The development of these inhibitors provides a promising avenue for creating new anti-inflammatory and neuroprotective drugs. nih.govnih.gov

Table 1: Selected Nitric Oxide Synthase (NOS) Inhibitors with Pyrimidine/Pyridine Scaffolds

| Compound | Target Enzyme | Activity/Potency | Reference |

|---|---|---|---|

| Compound S2h (A 7H-pyrrolo[2,3-d]pyrimidine derivative) | iNOS | IC₅₀ = 3.21 ± 0.67 µM | nih.gov |

| Compound 24 (A 2-aminopyrimidine derivative) | nNOS | Kᵢ = 0.368 µM | nih.gov |

| Compound 9 (A 2-amino-4-methylpyridine analogue) | iNOS | Identified as a potent inhibitor | nih.gov |

| Compound 4i (An imidamide derivative) | iNOS | High selectivity for iNOS over eNOS | ugr.es |

β-Glucuronidase is an enzyme whose elevated activity is associated with various pathologies, including certain cancers and urinary tract infections. mdpi.comnih.govnih.gov Therefore, inhibiting this enzyme is a viable therapeutic strategy.

A number of studies have successfully synthesized and evaluated 2-aminopyrimidine derivatives as potent β-glucuronidase inhibitors. mdpi.comnih.govresearchgate.net In one significant study, a series of twenty-seven 2-aminopyrimidine derivatives were synthesized, with several compounds showing promising inhibitory activity. mdpi.comnih.gov The most potent compound identified, a derivative with a piperazinyl substituent, exhibited an IC₅₀ value significantly lower than the standard inhibitor, D-saccharic acid 1,4-lactone. mdpi.comnih.govnih.gov

Structure-activity relationship (SAR) studies and in silico docking simulations have provided insights into the mechanism of inhibition. These studies suggest that the presence and position of specific functional groups on the pyrimidine scaffold are crucial for effective binding to the enzyme's active site. nih.gov For instance, the length of an alkyl chain substituent was found to correlate with inhibitory activity. nih.gov This line of research has identified promising lead compounds for the development of new drugs targeting diseases associated with high β-glucuronidase activity. nih.gov

Table 2: β-Glucuronidase Inhibitory Activity of Selected 2-Aminopyrimidine Derivatives

| Compound | IC₅₀ (µM) | Standard Inhibitor (D-saccharic acid 1,4-lactone) IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 24 | 2.8 ± 0.10 | 45.75 ± 2.16 | nih.govnih.gov |

| Compound 23 | 126.43 ± 6.16 | 45.75 ± 2.16 | nih.gov |

| Compound 22 | 300.25 ± 12.5 | 45.75 ± 2.16 | nih.gov |

| Compound 3f (A pyrimidine-2,4,6-trione derivative) | 86.9 ± 4.33 | 45.75 ± 2.16 | nih.gov |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Sulfamethoxazole |

| Flucytosine (5-fluorocytosine) |

| 5-fluorouracil |

| D-saccharic acid 1,4-lactone |

Exploration of Alkaline Phosphatase Inhibition

Alkaline phosphatases (APs) are enzymes that are crucial to various biological processes, and their elevated expression is linked to several disorders, including cancer. nih.gov Consequently, derivatives of pyrimidine have been investigated for their potential to inhibit AP activity.

In one study, a series of dihydropyrimidinone derivatives were synthesized and evaluated for their inhibitory effects on calf alkaline phosphatase (cAP). nih.gov Several of these compounds demonstrated significant inhibitory potential. Notably, compound 4d showed potent inhibition with an IC₅₀ value of 1.27 µM, which was more effective than the standard inhibitor KH₂PO₄ (IC₅₀ of 2.80 µM). nih.gov Other derivatives, such as 4i , 4f , and 4e , also exhibited strong inhibition. nih.gov The research suggested that compounds with aromatic groups and substituted benzylamines were generally more active. nih.gov

Another area of research involves pyrimidine derivatives that promote bone formation by stimulating alkaline phosphatase (ALP) activity in osteoblast cells. nih.gov In a study aimed at developing bone anabolic agents, several pyrimidine derivatives were found to significantly increase ALP activity at very low concentrations. nih.gov For instance, compound 18a was effective at a concentration of 1 pM, indicating its potential as an effective osteoblast differentiating agent. nih.gov

Table 1: Inhibition of Calf Alkaline Phosphatase (cAP) by Dihydropyrimidinone Derivatives

| Compound | IC₅₀ (µM) | Standard (KH₂PO₄) IC₅₀ (µM) |

|---|---|---|

| 4d | 1.27 | 2.80 |

| 4i | 2.132 | 2.80 |

| 4f | 2.502 | 2.80 |

| 4e | 2.943 | 2.80 |

Data sourced from a study on dihydropyrimidinone derivatives as alkaline phosphatase inhibitors. nih.gov

Studies on Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in insulin (B600854) and leptin signaling pathways, making it a validated therapeutic target for type 2 diabetes and obesity. nih.govmdpi.com The search for selective PTP1B inhibitors is a significant area of drug discovery, as nonspecific inhibition of other highly similar phosphatases, like T-cell protein tyrosine phosphatase (TCPTP), can lead to undesirable side effects. researchgate.net

Research has shown that the pyrimidine ring is an optimal scaffold for achieving selectivity for PTP1B over TCPTP. researchgate.net High-throughput screening and subsequent structural modifications have led to the identification of potent and selective PTP1B inhibitors based on a pyrimidine core. For example, a series of 7-phenyl-pyrido[2,3-d]pyrimidine-2,4-diamines was developed, leading to compounds 5 and 24 , which are potent and selective PTP1B inhibitors with favorable pharmacokinetic properties in mice. nih.gov The development of such small molecule inhibitors is considered a promising strategy for treating conditions associated with insulin resistance. researchgate.net

Dipeptidyl Peptidase IV (DPP-IV) Inhibitory Potentials

Dipeptidyl peptidase IV (DPP-IV) inhibitors are an established class of oral anti-hyperglycemic agents used for the management of type 2 diabetes. nih.gov They function by preventing the degradation of incretin (B1656795) hormones, which in turn stimulates insulin secretion in a glucose-dependent manner. nih.gov

Scientists have designed and synthesized novel pyrimidinedione derivatives as DPP-IV inhibitors. nih.gov In one such study, several compounds demonstrated excellent inhibitory activity. The representative compounds 11 and 16 were particularly potent, with IC₅₀ values of 64.47 nM and 65.36 nM, respectively. nih.gov Another compound from the series, 15 , also showed significant activity with an IC₅₀ of 188.7 nM. nih.gov Further investigation revealed that compound 11 possessed a potent hypoglycemic effect in vivo. nih.gov

In a separate study, carbohydrazide (B1668358) derivatives featuring a pyrimidine nucleus were synthesized and evaluated. nih.gov Among these, compounds 5b and 4c displayed notable in vitro enzymatic inhibition with IC₅₀ values of 28.13 µM and 34.94 µM, respectively. nih.gov

Table 2: DPP-IV Inhibitory Activity of Pyrimidinedione Derivatives

| Compound | IC₅₀ (nM) |

|---|---|

| 11 | 64.47 |

| 16 | 65.36 |

| 15 | 188.7 |

Data sourced from a study on novel pyrimidinedione derivatives as DPP-4 inhibitors. nih.gov

Acetylcholinesterase (AChE) and Glycogen Synthase Kinase 3β (GSK3β) Modulation

The complexity of Alzheimer's disease (AD) has prompted the development of multi-target-directed ligands. nih.govnih.gov A promising strategy involves the simultaneous inhibition of both Acetylcholinesterase (AChE), which addresses the cholinergic deficit, and Glycogen Synthase Kinase 3β (GSK3β), which is involved in the hyperphosphorylation of tau protein to form neurofibrillary tangles. nih.govacs.org

Researchers have successfully designed and synthesized the first dual GSK-3β/AChE inhibitors by hybridizing the pharmacophores of inhibitors for each enzyme. nih.govnih.gov Among a novel family of these hybrids, compound 2f emerged with the most promising profile, exhibiting nanomolar inhibitory potency against both human AChE (hAChE) with an IC₅₀ of 6.5 nM and human GSK-3β (hGSK-3β) with an IC₅₀ of 66 nM. nih.govnih.govacs.org This compound also inhibited the hyperphosphorylation of tau protein in neuroblastoma cells and improved cognitive deficits in animal models. nih.gov A separate study confirmed that dual inhibition of both AChE and GSK3-β results in a significant improvement of defects induced by hyperphosphorylated Tau. nottingham.ac.uk

Table 3: Dual Inhibitory Profile of Compound 2f

| Target Enzyme | IC₅₀ (nM) |

|---|---|

| hAChE | 6.5 |

| hGSK-3β | 66 |

Data sourced from studies on dual GSK-3β/AChE inhibitors. nih.govnih.gov

Topoisomerase II and VEGFR-2 Inhibition

Topoisomerase II (Topo II) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are two crucial targets in anticancer therapy. nih.govmdpi.com Topo II is essential for DNA replication and chromosome segregation, while VEGFR-2 plays a pivotal role in tumor angiogenesis. nih.govmdpi.com The development of dual inhibitors targeting both enzymes is a rational strategy to create more effective anticancer agents. acs.org

While many pyrimidine derivatives have been developed as inhibitors for various kinases, including EGFR, a close relative of VEGFR-2, specific research into dual Topo II/VEGFR-2 inhibitors based on a this compound scaffold is an evolving area. nih.gov However, pyrimidine-based structures have been successfully used to target each enzyme individually. For example, a study on naphtho[2',3':4,5]thiazolo[3,2-a]pyrimidine hybrids found that these compounds could successfully inhibit Topo IIα activity in the micromolar range. nih.govnih.gov Specifically, compound 6a showed a 35.81% inhibition of Topoisomerase IIα activity compared to control cells. nih.gov Other research has focused on identifying pyrimidine-based compounds that inhibit various receptor tyrosine kinases, a family to which VEGFR-2 belongs. The development of pyrimidine derivatives as selective VEGFR-2 inhibitors remains an active field of investigation. mdpi.com

Anticancer Research Applications

The pyrimidine ring is a well-established scaffold in the design of anticancer agents, with numerous derivatives showing promise against various cancer types. researchgate.netsciensage.info These compounds can target a range of biological pathways crucial for cancer cell survival and proliferation. researchgate.net

Induction of Apoptosis in Cancer Cell Lines

A key mechanism through which many anticancer agents exert their effect is the induction of apoptosis, or programmed cell death. Pyrimidine derivatives have been shown to be effective apoptosis-inducing agents in a variety of cancer cell lines. nih.govnih.gov

One study detailed a new series of pyrimidine derivatives with aryl urea (B33335) moieties. nih.gov Compound 4b from this series was found to have the highest cytotoxic activity against the SW480 colon cancer cell line, with an IC₅₀ value of 11.08 µM. nih.gov Mechanistic studies revealed that compound 4b induced apoptosis by arresting the cell cycle at the G2/M phase, upregulating the pro-apoptotic protein Bax, and downregulating the anti-apoptotic protein Bcl-2. nih.gov

Similarly, research on pyrido[2,3-d]pyrimidine (B1209978) derivatives identified compounds 6b and 8d as potent inducers of apoptosis in prostate (PC-3) and breast (MCF-7) cancer cells, respectively. researchgate.netnih.gov Their mechanism involved the activation of caspases, an increase in Bax and p53 levels, and a decrease in Bcl2. nih.gov Another study found that a pyrrolo[2,3-d]pyrimidin-4-one derivative, compound (20) , led to an 18.18-fold increase in the apoptosis of HCT-116 cancer cells compared to the control. ijrpr.com Furthermore, some pyrimidine derivatives have been observed to cause over 70% of A549 lung cancer cells to enter the apoptotic phase, an effect significantly greater than that of the standard drug doxorubicin (B1662922) at similar concentrations. encyclopedia.pub

Table 4: Apoptosis-Inducing Activity of Pyrimidine Derivatives

| Compound | Cancer Cell Line | Key Apoptotic Effects | IC₅₀ (µM) |

|---|---|---|---|

| 4b | SW480 (Colon) | G2/M arrest, ↑Bax, ↓Bcl-2 | 11.08 |

| 6b | PC-3 (Prostate) | ↑Caspase-3, ↑Bax, ↑p53, ↓Bcl2 | N/A |

| 8d | MCF-7 (Breast) | ↑Bax, ↑p53, ↓Bcl2 | N/A |

| (20) | HCT-116 (Colon) | 18.18-fold increase in apoptosis | N/A |

Data compiled from studies on the anticancer and apoptosis-inducing effects of pyrimidine derivatives. nih.govnih.govijrpr.com

Inhibition of Cellular Proliferation

Derivatives of the aminopyrimidine scaffold are recognized for their potential to inhibit cellular proliferation, a cornerstone of anticancer therapy. The overexpression of protein kinases is frequently associated with uncontrolled cell growth, making them a prime target for therapeutic intervention. nih.govresearchgate.net Thienopyrimidines, which are bioisosteres of the native purines found in DNA and RNA, have been a particular focus. nih.gov

Novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates, which are structurally related to this compound, have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines. nih.govresearchgate.net In one study, derivatives were tested against MCF-7 and MDA-MB-231 breast cancer cell lines. nih.gov The results indicated that specific analogs exhibit potent activity, with the most effective compounds showing inhibitory concentrations (IC₅₀) in the low micromolar range. researchgate.net For instance, one of the most active derivatives demonstrated an IC₅₀ value of 4.3 ± 0.11 µg/mL against the MCF-7 cell line. researchgate.net These findings underscore the potential of this class of compounds to serve as a basis for the development of new anticancer agents. mdpi.com The antiproliferative mechanism often involves the inhibition of key enzymes that regulate cell cycle progression and survival, such as Aurora kinases and various receptor tyrosine kinases. nih.govnih.gov

| Compound Derivative | Cell Line | Antiproliferative Activity (IC₅₀) | Selectivity Index (SI) |

| Compound 2 | MCF-7 | 4.3 ± 0.11 µg/mL (0.013 µM) | 3.7 (vs. MDA-MB-231) |

| Compound 3 | MCF-7 | - | 19.3 |

Data derived from studies on 4-amino-thieno[2,3-d]pyrimidine-6-carboxylate derivatives against breast cancer cell lines. researchgate.net

Neuropharmacological Research Avenues

The aminopyrimidine structure is also a promising scaffold for investigating neurological disorders. Its derivatives are being explored for their ability to modulate critical components of the nervous system.

Certain pyrazine (B50134) derivatives, which are isomeric to pyrimidines, have been identified as useful tool compounds for studying the transmission of neurotransmitters. organicintermediate.com The core structure allows for chemical modifications that can influence neuronal signaling pathways. While direct studies on this compound itself are limited in this context, the broader class of aminopyrazine and aminopyridine compounds shows potential in modulating neurochemical processes, providing a foundation for future research into pyrimidine-based neuropharmacological agents. organicintermediate.com

A significant area of neuropharmacological research for these compounds is the regulation of ion channel function. organicintermediate.com 4-Aminopyridine (4AP), a related compound, is a known potassium (K+) channel blocker used to treat symptoms of multiple sclerosis by enhancing nerve impulse conduction in demyelinated axons. nih.govnih.gov Derivatives of 4AP have been extensively studied to improve their properties for both therapeutic and diagnostic (e.g., PET imaging) purposes. nih.gov Research suggests that compounds like methyl 4-aminopyrazine-2-carboxylate can exert a regulatory effect on specific ion channels, such as potassium channels, thereby affecting the transmission of nerve impulses. organicintermediate.com This activity provides a strong theoretical basis for developing novel drugs targeting nervous system disorders characterized by aberrant ion channel function. organicintermediate.com

Structure-Activity Relationship (SAR) Studies and Lead Optimization

The development of potent and selective drug candidates from a lead compound like this compound heavily relies on detailed Structure-Activity Relationship (SAR) studies. SAR investigations systematically alter the chemical structure of a molecule to understand how these changes affect its biological activity. nih.govacs.org

The design and synthesis of analogs are practical applications of SAR principles. The goal is to create new molecules with improved potency, selectivity, and pharmacokinetic properties. nih.govnih.gov Synthetic routes often begin with a core heterocyclic structure, which is then modified. For example, a common strategy involves the cyclization of a 2-amino-thiophene-3-carbonitrile with various nitriles to produce 4-amino-thienopyrimidines. nih.govmdpi.com Other approaches start with a commercially available precursor like methyl 2,4-dichloropyrimidine-6-carboxylate, which allows for sequential and selective substitution at different positions on the pyrimidine ring. nih.gov

In the development of B-Raf(V600E) inhibitors, a series of N-(4-aminopyridin-2-yl)amide derivatives were designed based on a known inhibitor. nih.gov This work led to the identification of a compound with an IC₅₀ value of 38 nM for the target enzyme and potent antiproliferative activity against colon cancer cell lines. nih.gov These studies demonstrate how systematic modification of the aminopyrimidine or aminopyridine core can lead to significant enhancements in biological activity. semanticscholar.org

| Synthetic Approach | Starting Material | Key Reaction | Resulting Derivative Class |

| Gewald Reaction/Cyclization | 2-amino-3-cyano-thiophene | Cyclocondensation with aryl nitriles | 4-amino-thieno[2,3-d]pyrimidines nih.govmdpi.com |

| Schiff Base Formation | 2-hydroxy-1-naphthaldehyde, 2-aminopyrimidine | Reflux reaction with catalysis | Schiff base ligands biomedres.us |

| Sequential Nucleophilic Substitution | Methyl 2,4-dichloropyrimidine-6-carboxylate | Selective amination at C6, then C4 | 6-Dialkylaminopyrimidine carboxamides nih.gov |

| Amide Coupling | Chloro-heterocyclic-carboxylic acid | Coupling with amine (HATU), then nucleophilic displacement | Pyrimidine-4-carboxamides nih.gov |

Table summarizing common synthetic strategies for generating derivatives.

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that are necessary for its interaction with a specific biological target. nih.gov Elucidating these features is critical for rational drug design. For pyrimidine-based inhibitors, pharmacophore models often include features such as hydrogen bond donors (e.g., the 4-amino group), hydrogen bond acceptors (e.g., nitrogen atoms in the pyrimidine ring, carbonyl oxygen), and hydrophobic or aromatic regions that engage with corresponding pockets in the target protein. nih.govnih.gov

A five-point pharmacophore model developed for a series of 2-phenylpyrimidine (B3000279) analogues targeting PDE4B identified key interaction points that contributed to a statistically significant 3D-QSAR model. nih.gov Such models provide deep insight into the molecular requirements for binding and guide the design of new analogs with a higher probability of success. nih.gov

Molecular Interactions and Ligand-Target Dynamics

The exploration of molecular interactions and ligand-target dynamics through computational methods provides crucial insights into the therapeutic potential of this compound derivatives. These in silico approaches allow for the prediction of binding affinities, identification of key intermolecular interactions, and elucidation of mechanisms of action at the molecular level, thereby guiding the rational design of more potent and selective drug candidates.

Computational Docking Studies

Computational docking is a pivotal tool for predicting the preferred orientation of a ligand when bound to a target protein. For derivatives of this compound, docking studies have been instrumental in identifying potential biological targets and understanding the structural basis for their activity.

Researchers have frequently employed docking simulations to evaluate the binding modes of various derivatives against a range of protein targets, particularly kinases and enzymes involved in microbial pathogenesis. For instance, a series of 4-amino-thienopyrimidine analogues have been investigated for their inhibitory potential against B-Raf kinases, which are significant in cell growth and survival. nih.gov These studies help in visualizing how the aminopyrimidine core and its substituents fit into the active site of the target protein.

In a study involving pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acid, molecular docking was used to predict their antimicrobial activity by targeting the TrmD enzyme from Pseudomonas aeruginosa. uran.uauran.ua The simulations revealed the ability of these compounds to inhibit the enzyme, providing a rationale for their observed antimicrobial effects. uran.uauran.ua Similarly, docking studies on N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides also suggested their potential for at least partial inhibition of the P. aeruginosa TrmD enzyme. pensoft.net

Novel aminopyrimidine-dione derivatives have been docked into the binding sites of BRD4 and PLK1, two important cancer targets. nih.gov The simulations showed that these compounds could occupy a pocket between the acetyllysine (KAC) and ATP binding sites of BRD4, forming key hydrogen bond interactions with amino acid residues like Asn140. nih.gov

The following table summarizes findings from various computational docking studies on derivatives containing the aminopyrimidine scaffold.

| Derivative Class | Protein Target | Key Findings | Reference(s) |

| 4-Amino-thienopyrimidine analogues | B-Raf Kinase | Identified as potential inhibitors; important for anticancer therapy. | nih.gov |

| Pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acid | TrmD (P. aeruginosa) | Predicted binding to the enzyme, suggesting a basis for antimicrobial activity. | uran.uauran.ua |

| Aminopyrimidine-diones | BRD4 / PLK1 | Compounds bind between KAC and ATP sites, forming H-bonds with key residues like Asn140. | nih.gov |

| N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides | TrmD (P. aeruginosa) | Conformational analysis indicated potential for partial enzyme inhibition. | pensoft.net |

| Imidazo[1,2-a]pyrimidine (B1208166) derivatives | SARS-CoV-2 Spike Protein & hACE2 | Investigated as potential dual inhibitors to block viral entry. | nih.gov |

In Silico Mechanistic Investigations

Beyond simple docking, in silico mechanistic investigations delve deeper into the electronic and structural properties of molecules to understand their reactivity and the dynamics of their interaction with biological targets. These studies often utilize methods like Density Functional Theory (DFT) to analyze molecular structures and properties.

In another investigation focused on imidazo[1,2-a]pyrimidine derivatives, molecular modeling and DFT calculations at the B3LYP/6-31G(d,p) level were performed to obtain the most stable ground-state geometry. nih.gov Such studies are crucial for understanding the structure-reactivity relationship of these compounds. nih.gov Similarly, the tautomeric forms of other pyrimidine derivatives, such as methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate, have been investigated using a combination of NMR spectroscopy and computational methods to determine the most stable structure in solution. mdpi.com

These computational approaches provide a powerful complement to experimental data, offering a mechanistic rationale for observed biological activities and guiding the synthesis of new, improved derivatives.

The table below highlights key in silico mechanistic studies and their findings.

| Compound/Derivative Class | Computational Method | Key Insights | Reference(s) |

| 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates | Density Functional Theory (DFT) | Determined most stable conformers; analyzed alterations in bond lengths of the aminopyrimidine core due to different substituents. | nih.gov |

| Imidazo[1,2-a]pyrimidine derivatives | DFT (B3LYP/6–31G(d,p)) | Molecular structure optimization to find the most stable ground state geometry and understand structure-reactivity relationships. | nih.gov |

| Methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate | NMR Spectroscopy & Computational Investigation | Determined the existence of a single tautomeric form in solution. | mdpi.com |

Applications in Materials Science and Polymer Chemistry

Development of Organic Semiconductor Materials

The inherent electronic properties of the pyrimidine (B1678525) ring, combined with the electron-donating amino group and the electron-withdrawing carboxylate group, make Methyl 4-aminopyrimidine-2-carboxylate a candidate for the development of organic semiconductor materials. The arrangement of these functional groups allows for the tuning of the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, a critical factor in the performance of organic electronic devices.

While specific research detailing the performance of this compound as a standalone organic semiconductor is limited, its structure is analogous to other aminopyrimidine derivatives that have been investigated for such applications. The presence of nitrogen atoms in the pyrimidine ring can facilitate n-type (electron-transporting) behavior, which is less common than p-type (hole-transporting) behavior in organic semiconductors. The amino group can further influence the molecular packing in the solid state, which is crucial for efficient charge transport.

Theoretical studies suggest that the planar structure of the pyrimidine ring, coupled with intermolecular hydrogen bonding possibilities offered by the amino group, could promote ordered molecular arrangements, a key requirement for high charge carrier mobility. Researchers are exploring the incorporation of this and similar pyrimidine-based moieties into larger conjugated systems to create novel organic semiconductors for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Role as Building Blocks for Novel Organic Functional Materials

This compound serves as a versatile precursor for the synthesis of more complex organic functional materials. Its reactive sites—the amino group and the ester—allow for a variety of chemical transformations, enabling the construction of larger, tailor-made molecules with specific properties.

The amino group can readily undergo reactions such as acylation, alkylation, and condensation to form amides, secondary amines, and imines, respectively. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other functional groups or used for further coupling reactions. This chemical versatility is demonstrated in its use as a coupling partner in the synthesis of complex molecules, including those with potential biological activity. google.comgoogle.com

For instance, the pyrimidine scaffold is a key component in many biologically active compounds, and this compound provides a convenient starting point for the elaboration of such structures. In the context of materials science, these reactions can be employed to create dyes, liquid crystals, and components of metal-organic frameworks (MOFs). The ability to introduce different functionalities onto the pyrimidine core allows for the fine-tuning of properties such as light absorption and emission, thermal stability, and self-assembly behavior.

Table 1: Potential Reactions for a Building Block

| Reactive Site | Reaction Type | Potential Product | Application Area |

|---|---|---|---|

| Amino Group | Acylation | Amide | Polymers, Dyes |

| Amino Group | Condensation | Imine (Schiff Base) | Liquid Crystals, Sensors |

| Methyl Ester | Hydrolysis | Carboxylic Acid | MOFs, Further Synthesis |

Incorporation into Polymer Systems for Property Enhancement

The bifunctional nature of this compound makes it an attractive additive or comonomer for modifying the properties of various polymer systems. Its incorporation can lead to improvements in both the thermal and mechanical characteristics of the resulting materials.

The amino group can react with functional groups in polymer chains, such as epoxides or carboxylic acids, to form covalent bonds. This creates a more crosslinked and rigid network structure, which requires more energy to break down upon heating. For example, in epoxy resins, the amino group can participate in the curing process, leading to a composite with a higher glass transition temperature and improved thermal stability. While direct studies on this compound are not widely available, the principle is well-established for other amino-functionalized aromatic compounds.

The same crosslinking and reinforcing effects that improve thermal stability also contribute to enhanced mechanical properties. The introduction of the rigid pyrimidine ring into a polymer matrix can increase its stiffness (modulus) and strength. Furthermore, the potential for hydrogen bonding between the amino groups on the pyrimidine and polar groups within the polymer (e.g., carbonyls, hydroxyls) can lead to stronger intermolecular forces.

This increased intermolecular interaction hinders polymer chain mobility, resulting in a material that is more resistant to deformation and fracture. The result can be an increase in tensile strength and hardness. The effectiveness of such enhancement depends on factors like the concentration of the additive, its dispersion within the polymer matrix, and the specific interactions between the additive and the polymer.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Methyl 4-aminopyrazine-2-carboxylate |

| Methyl 4-aminopyridine-2-carboxylate |

| Carboxylic Acid |

| Amide |

| Secondary Amine |

Advanced Characterization and Analytical Methodologies for Pyrimidine Derivatives

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are fundamental to elucidating the molecular structure of Methyl 4-aminopyrimidine-2-carboxylate by probing the interactions of its atoms and bonds with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the carbon-hydrogen framework of this compound. By analyzing the chemical environment of the hydrogen (¹H) and carbon-¹³ (¹³C) nuclei, a detailed structural map can be assembled.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the pyrimidine (B1678525) ring (at positions 5 and 6) would appear as doublets in the downfield region due to their deshielding by the electronegative nitrogen atoms and the ring current. The amino (-NH₂) protons would typically present as a broad singlet, and the methyl (-OCH₃) protons of the ester group would appear as a sharp singlet in the upfield region.

¹³C NMR: The carbon NMR spectrum would complement the proton data, showing separate signals for each unique carbon atom. The carbonyl carbon of the ester is the most deshielded, appearing furthest downfield. The carbon atoms of the pyrimidine ring would resonate in the aromatic region, with their exact shifts influenced by the attached substituents (amino and carboxylate groups). The methyl carbon of the ester would be found in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges for the respective functional groups.

| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| Pyrimidine-H5 | ¹H | ~6.5 - 7.5 | Doublet (d) | Coupled to H6. |

| Pyrimidine-H6 | ¹H | ~8.0 - 8.5 | Doublet (d) | Coupled to H5, downfield due to adjacent N. |

| Amino (-NH₂) | ¹H | ~5.0 - 7.0 | Broad Singlet (br s) | Chemical shift can vary with solvent and concentration. |

| Methyl Ester (-OCH₃) | ¹H | ~3.8 - 4.0 | Singlet (s) | |

| Ester Carbonyl (C=O) | ¹³C | ~160 - 170 | - | |

| Pyrimidine-C2 | ¹³C | ~155 - 165 | - | Attached to ester group and two N atoms. |

| Pyrimidine-C4 | ¹³C | ~158 - 168 | - | Attached to amino group and two N atoms. |

| Pyrimidine-C6 | ¹³C | ~150 - 160 | - | |

| Pyrimidine-C5 | ¹³C | ~105 - 115 | - |

Mass spectrometry (MS) provides information on the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues to its structure. For this compound (Molecular Formula: C₆H₇N₃O₂), the exact monoisotopic mass is 153.05383 Da.

High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition by measuring the mass with high precision. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), often coupled with Liquid Chromatography (LC-MS), are common. uran.ua Predicted collision cross section (CCS) data, which relates to the ion's shape in the gas phase, can further aid in identification. uni.lu The molecule is expected to be detected as various adducts, most commonly the protonated molecule [M+H]⁺. uni.lu

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct | Formula | Predicted m/z | Technique | Reference |

|---|---|---|---|---|

| [M]⁺ | [C₆H₇N₃O₂]⁺ | 153.05328 | EI-MS | uni.lu |

| [M+H]⁺ | [C₆H₈N₃O₂]⁺ | 154.06111 | ESI-MS, APCI-MS | uni.lu |

| [M+Na]⁺ | [C₆H₇N₃O₂Na]⁺ | 176.04305 | ESI-MS | uni.lu |

FT-IR spectroscopy identifies the functional groups within the molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The spectrum of this compound is expected to display several characteristic absorption bands. The amino group (NH₂) will show symmetric and asymmetric N-H stretching vibrations. A strong absorption from the C=O stretch of the ester group is also a key diagnostic feature. The aromatic pyrimidine ring will exhibit C=C and C=N stretching vibrations, as well as C-H stretching and bending.

Table 3: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 | Medium, often two bands |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H (Methyl) | C-H Stretch | 2850 - 2960 | Medium to Weak |

| Ester Carbonyl (C=O) | C=O Stretch | 1710 - 1740 | Strong |

| Pyrimidine Ring | C=N, C=C Stretch | 1450 - 1650 | Medium to Strong |

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier technique for separating this compound from impurities and for quantifying its purity. Given the polar nature of the amino group and the aromatic system, reversed-phase HPLC is the most suitable method. researchgate.net

A typical analysis would employ a C18 or C8 stationary phase column. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer (e.g., phosphate (B84403) or acetate) to ensure consistent ionization and peak shape. researchgate.netnih.gov Isocratic or gradient elution can be used to achieve optimal separation from starting materials, by-products, or degradation products. researchgate.net Detection is typically performed using a UV detector, as the pyrimidine ring is a strong chromophore, with an optimal wavelength likely between 230-280 nm. By comparing the peak area of the main compound to the total area of all peaks in the chromatogram, the purity can be accurately determined.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive proof of structure by mapping the precise three-dimensional arrangement of atoms in a single crystal. While crystallographic data for the title compound is not publicly available, analysis of the closely related compound Methyl 4-amino-2-chloropyrimidine-5-carboxylate offers significant insight into the expected solid-state characteristics of such molecules. nih.govresearchgate.net

In the crystal structure of this analogue, the pyrimidine ring is observed to be nearly planar. nih.govresearchgate.net The crystal packing is stabilized by a network of hydrogen bonds. Specifically, intermolecular N—H···N hydrogen bonds link the molecules into chains, a common motif in amino-substituted nitrogen heterocycles. nih.gov Furthermore, an intramolecular N—H···O hydrogen bond is observed between the amino group and the carbonyl oxygen of the ester, which helps to stabilize the molecular conformation. nih.gov It is highly probable that this compound would exhibit similar features, including a planar pyrimidine core and extensive hydrogen bonding networks that dictate its crystal lattice structure.

Table 4: Crystal Data for the Analogue Compound Methyl 4-amino-2-chloropyrimidine-5-carboxylate

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₆H₆ClN₃O₂ | nih.gov |

| Formula Weight | 187.59 | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| a (Å) | 3.9110 (8) | nih.gov |

| b (Å) | 10.136 (2) | nih.gov |

| c (Å) | 9.848 (2) | nih.gov |

| β (°) | 98.71 (3) | nih.gov |

| Volume (ų) | 385.89 (13) | nih.gov |

Future Directions and Emerging Research Avenues for Methyl 4 Aminopyrimidine 2 Carboxylate

Development of Novel Synthetic Routes with Improved Sustainability

The current synthesis of Methyl 4-aminopyrimidine-2-carboxylate often involves multi-step procedures. One documented method involves the reduction of Methyl 4-azidopyridine-2-carboxylate using a palladium on carbon (Pd/C) catalyst under hydrogen pressure. chemicalbook.com While effective, this route relies on a heavy metal catalyst and pressurized hydrogen, prompting research into more sustainable alternatives.

Future research should focus on developing synthetic pathways that align with the principles of green chemistry. This includes:

Catalyst-Free Reactions: Exploration of microwave-assisted aromatic nucleophilic substitution reactions, which have been successfully used for other pyrimidine (B1678525) derivatives, could offer a pathway to reduce reliance on metal catalysts. mdpi.com

Alternative Solvents: Investigating the use of greener solvents, such as ionic liquids or supercritical fluids, to replace traditional organic solvents like methanol (B129727) or dimethylformamide (DMF). mdpi.comnih.gov

One-Pot Syntheses: Designing multi-component reactions where reactants are combined in a single step to form complex pyrimidine structures, thereby minimizing waste and improving atom economy. The Gewald reaction, used for synthesizing related aminothiophenes, serves as an example of an efficient cyclocondensation reaction that could inspire new routes. nih.gov

Exploration of Untapped Biological Targets and Therapeutic Areas

The aminopyrimidine scaffold is a "privileged structure" in medicinal chemistry, known for its interaction with a wide range of biological targets. While this compound itself is primarily an intermediate, its core structure suggests significant therapeutic potential. nih.gov Derivatives of the closely related 2-aminopyridine (B139424) are used in drugs like sulfapyridine (B1682706) and tenoxicam (B611289) and show antibacterial and antifungal properties. researchgate.net

Future research could investigate the activity of this compound derivatives in several untapped areas:

Kinase Inhibition: Pyrimidine derivatives have been designed as potent dual-target inhibitors of enzymes like Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1), which are crucial in cancer progression. nih.gov

Neurological Disorders: Related pyrazine (B50134) compounds have shown potential for regulating ion channels, such as potassium channels, which are vital for nerve impulse transmission. organicintermediate.com This suggests that pyrimidine derivatives could be explored for developing new drugs for the nervous system. organicintermediate.com

Antimicrobial Agents: Given the known antimicrobial activity of related scaffolds, derivatives could be screened against various bacterial strains (e.g., E. coli, Staphylococcus aureus) and fungal species (Candida albicans). researchgate.netresearchgate.net

| Potential Therapeutic Area | Rationale Based on Related Scaffolds | Key Biological Targets |

| Oncology | Aminopyrimidine-2,4-diones show cytotoxicity against breast, colorectal, and renal cancer cell lines. nih.gov | BRD4, PLK1, other kinases nih.gov |

| Neurology | Pyrazine compounds can modulate ion channels involved in neurotransmission. organicintermediate.com | Potassium ion channels, other neurotransmitter receptors organicintermediate.com |

| Infectious Diseases | 2-Aminopyridine shows activity against Gram-positive and Gram-negative bacteria. researchgate.net Triazolopyrimidine derivatives inhibit DNA Gyrase. researchgate.net | DNA Gyrase, other essential bacterial enzymes researchgate.netresearchgate.net |

Rational Design of Derivatives with Tuned Biological Activities

The chemical structure of this compound offers multiple points for modification to fine-tune its biological activity. The amino group, the pyrimidine ring, and the ester group can all be altered to enhance potency, selectivity, and pharmacokinetic properties. organicintermediate.com Structure-activity relationship (SAR) studies on related compounds have shown that even minor changes can significantly impact biological effects.

Key strategies for rational design include:

Modification of the 4-Amino Group: Converting the primary amine into secondary or tertiary amines, or incorporating it into larger heterocyclic systems, can alter binding interactions with target proteins. nih.gov

Substitution on the Pyrimidine Ring: Adding substituents to the pyrimidine core can modulate the electronic properties and steric profile of the molecule, influencing its ability to fit into a receptor's binding pocket. nih.gov

Alteration of the Ester Group: Hydrolyzing the methyl ester to a carboxylic acid or converting it into various amides can introduce new hydrogen bonding capabilities and change the compound's solubility and metabolic stability. nih.govnih.gov

| Structural Modification on Related Scaffolds | Resulting Change in Biological Activity | Reference |

| Introduction of an electron-withdrawing nitro group on an aryl substituent. | Decreased cytotoxic activity against renal cancer cells. | nih.gov |

| Replacement of a methyl group with a phenyl group on a quinolinone carboxamide. | Resulted in a weaker antioxidant agent. | nih.gov |

| Shifting a hydroxyl group from the para- to the ortho-position on a phenol-derived carboxamide. | Converted a potent antioxidant into a weak inhibitor. | nih.gov |

Investigation into Unconventional Applications in Interdisciplinary Sciences

Beyond medicine, the unique electronic and chemical properties of this scaffold suggest its potential use in other scientific fields. Research into structurally analogous compounds like Methyl 4-aminopyrazine-2-carboxylate has revealed applications in materials science and agriculture, providing a roadmap for future investigations. organicintermediate.com

Emerging research avenues include:

Materials Science: The pyrimidine ring and amino group can participate in electron transfer, making these compounds candidates for the development of organic semiconductor materials. organicintermediate.com Their introduction into polymers, such as epoxy resins, could also enhance thermal stability and mechanical properties by creating cross-linked structures. organicintermediate.com

Agrochemicals: The core structure can serve as an intermediate for synthesizing novel insecticides and fungicides. organicintermediate.com By reacting it with compounds containing phosphorus or sulfur, new classes of organophosphorus or organosulfur pesticides could be developed. organicintermediate.com

Plant Growth Regulation: Studies on related compounds have indicated an ability to regulate plant growth, potentially by influencing hormone balance and metabolic processes, leading to improved crop yield and quality. organicintermediate.com

Comprehensive Pharmacokinetic Profiling of Promising Derivatives

For any derivative of this compound that shows promising biological activity, a thorough understanding of its pharmacokinetic profile is essential for further development. This involves studying the absorption, distribution, metabolism, and excretion (ADME) of the compound in biological systems.

While data on the title compound is not available, studies on related molecules highlight the necessary parameters to investigate. For instance, the pharmacokinetic profiles of metamizole's active metabolites, 4-methylaminoantipyrine (MAA) and 4-aminoantipyrine (B1666024) (AA), have been characterized. nih.gov A disposition study on another pyrimidine derivative, 6-amino-2-mercapto-5-methylpyrimidine-4-carboxylic acid, showed it was not extensively bound to plasma proteins and was primarily excreted in the urine. nih.gov

Future research must include comprehensive profiling of promising derivatives to determine key parameters, as exemplified by the data for related compounds below.

| Pharmacokinetic Parameter | Example Value (MAA) | Example Value (AA) | Significance for Future Research |

| Maximum Plasma Concentration (Cmax) | 29.31 ± 24.57 µg/mL | 1.69 ± 0.36 µg/mL | Indicates the peak exposure to the compound. nih.gov |

| Terminal Half-Life (t½) | ~4.98 h | ~14 h | Determines the dosing interval. nih.gov |

| Area Under the Curve (AUC) | 28.54 ± 11.33 hµg/mL | 49.54 ± 11.38 hµg/mL | Represents total drug exposure over time. nih.gov |

| Protein Binding | Not extensively bound nih.gov | Not extensively bound nih.gov | Affects the amount of free drug available to act on targets. nih.gov |

| Primary Excretion Route | Urinary nih.gov | Urinary nih.gov | Informs how the compound is eliminated from the body. nih.gov |

Note: The data in the table is for the metamizole (B1201355) metabolites MAA and AA and the pyrimidine derivative from the disposition study, serving as an illustrative example of the type of data required for novel derivatives of this compound. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 4-aminopyrimidine-2-carboxylate, and how can reaction conditions be optimized for yield and purity?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, heating 2-methylthiopyrimidine derivatives with methylamine or ammonia under reflux in polar solvents (e.g., DMSO/water mixtures) facilitates thiol displacement. Reaction optimization includes adjusting pH, temperature (typically 80–120°C), and stoichiometric ratios. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) ensures high purity .

- Key Parameters : Monitor reaction progress using TLC or HPLC. Confirm product identity via / NMR and high-resolution mass spectrometry (HRMS).

Q. How can spectroscopic and crystallographic methods be applied to characterize this compound?

- Spectroscopy :

- NMR : NMR identifies proton environments (e.g., NH at δ 5.5–6.5 ppm; methyl ester at δ 3.8–4.0 ppm). NMR confirms carbonyl (C=O at ~165 ppm) and pyrimidine ring carbons.

- IR : Stretching vibrations for C=O (~1700 cm) and NH (~3350 cm).

Q. What pharmacological targets are associated with pyrimidine derivatives like this compound?

- Target Identification : Pyrimidine cores are common in kinase inhibitors (e.g., EGFR, CDKs) and antimicrobial agents. Use computational docking (AutoDock, Schrödinger) to screen against protein databases (PDB). Validate via in vitro enzyme assays (e.g., IC determination using fluorescence-based kinase activity assays) .

Advanced Research Questions

Q. How can ring puckering coordinates and conformational analysis elucidate the non-planarity of the pyrimidine ring in this compound?

- Methodology : Apply Cremer-Pople puckering parameters to quantify out-of-plane deviations. Using crystallographic data, calculate amplitude () and phase angle () to describe pseudorotation. Software like PLATON or Mercury automates this analysis. Compare with DFT-optimized geometries (B3LYP/6-31G* level) to assess environmental effects .

Q. What strategies resolve contradictions in crystallographic data during structure refinement of this compound?

- Refinement Workflow :

Data Collection : Ensure high-resolution (<1.0 Å) data to reduce noise.

SHELXL Refinement : Use restraints for disordered regions (e.g., methyl groups). Apply Hirshfeld rigid-bond test to validate atomic displacement parameters.

Validation Tools : Check R, electron density maps (e.g., OMIT maps), and hydrogen bonding consistency. Cross-validate with spectroscopic data .

Q. How can computational retrosynthesis tools predict novel synthetic pathways for this compound?

- Retrosynthesis Platforms : Use Pistachio, Reaxys, or ASKCOS to generate plausible routes. Input SMILES strings and apply relevance heuristics (e.g., prioritize amidation over alkylation for ester group introduction). Validate predicted pathways via microreactor trials and DFT-based transition state analysis (e.g., Gaussian 16) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.